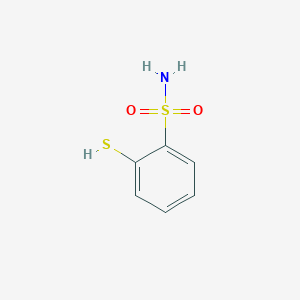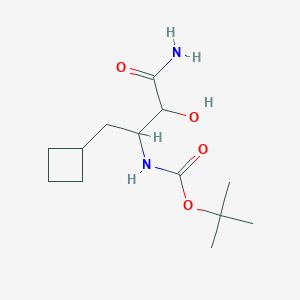
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate
Vue d'ensemble
Description
The compound tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate is a chemical intermediate that appears to be related to various research efforts in the synthesis of biologically active compounds and pharmaceutical intermediates. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves multi-step processes that often include protection and deprotection steps, functional group transformations, and the establishment of chiral centers. For instance, the enantioselective synthesis of a benzyl tert-butyl carbamate derivative was achieved using an iodolactamization as a key step, which is a strategy that could potentially be applied to the synthesis of the compound . Similarly, the synthesis of (R)-tert-butyl carbamate from L-Serine through a seven-step process including esterification, protection, and Corey-Fuchs reaction indicates the complexity and the need for careful planning in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is a common protecting group for amines. The crystal structure of a related compound confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides . This information is valuable for understanding the three-dimensional arrangement of substituents around the core structure of tert-butyl carbamates.
Chemical Reactions Analysis
Tert-butyl carbamates are versatile intermediates that can undergo various chemical reactions. For example, they can be resolved into optically pure enantiomers through enzymatic kinetic resolution, as demonstrated with tert-butyl phenylcarbamate . They can also participate in kinetic resolutions to afford differentially protected derivatives with high diastereomeric excess, as shown with tert-butyl cyclopentene-carboxylates . Moreover, tert-butyl carbamates can behave as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility as building blocks in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The carbamate group is a stable amine protecting group that can be removed under acidic or basic conditions. The presence of additional functional groups, such as hydroxyl or amino groups, can introduce sites for further chemical modification or influence the compound's polarity and hydrogen bonding capacity. These properties are essential for the compound's behavior in various reaction conditions and its potential applications in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity : Tert-butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate was involved in the synthesis of novel compounds with potential antibacterial activity. The study detailed the synthesis of derivatives through various chemical reactions, demonstrating the compound's role in creating new antibacterial agents (Prasad, 2021).
Photoredox Catalysis : A study reported the photoredox-catalyzed amination of specific compounds using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating its utility in photocatalyzed protocols for constructing diverse amino pyrimidines (Wang et al., 2022).
Intermediate in Synthesis Processes : The compound has been used as an intermediate in various synthesis processes. For example, it played a role in the synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, showcasing its versatility in organic synthesis (Fox & Ley, 2003).
Enantioselective Synthesis : It has been used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, indicating its importance in the field of medicinal chemistry (Ober et al., 2004).
Natural Product Analogs Synthesis : The compound was used in the synthesis of natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, which were tested for antitumor activity. This application demonstrates its potential in the development of new therapeutic agents (Maftei et al., 2013).
Polymerizable Antioxidants : Research has been conducted on the synthesis of monomeric antioxidants containing tert-butyl moieties, showcasing the compound's applications in materials science and polymer chemistry (Pan et al., 1998).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9(10(16)11(14)17)7-8-5-4-6-8/h8-10,16H,4-7H2,1-3H3,(H2,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNFVJMBIUAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467881 | |
| Record name | tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |
CAS RN |
394735-22-9 | |
| Record name | 1,1-Dimethylethyl N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



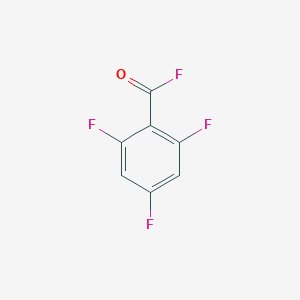
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
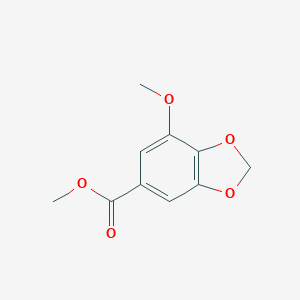
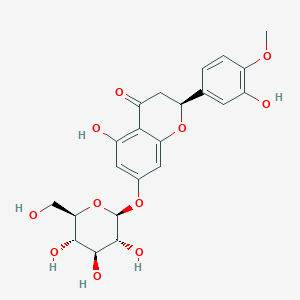
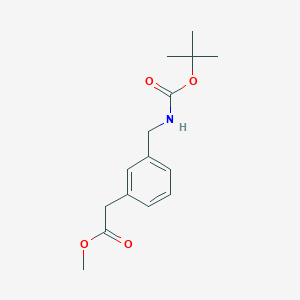
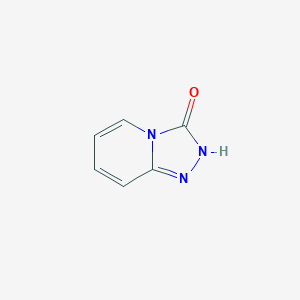
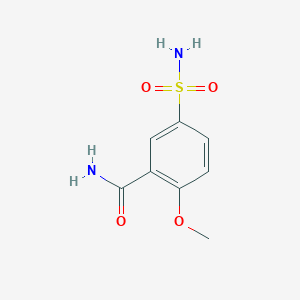
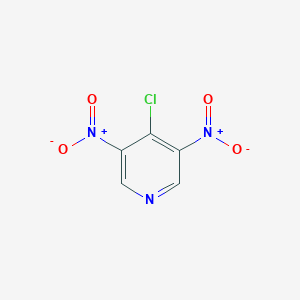
![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)
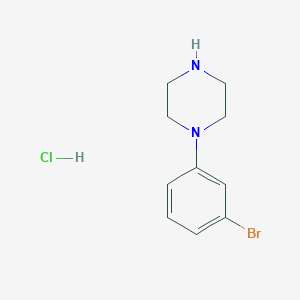
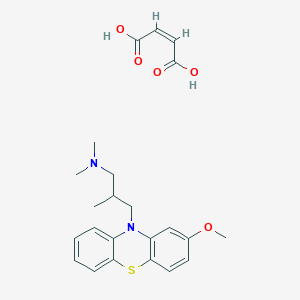
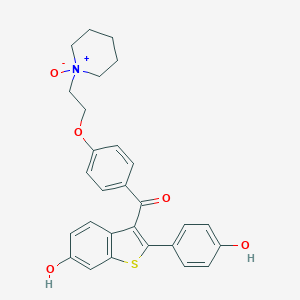
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
